molecular formula C21H20FN5O B12172640 2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide

2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B12172640
M. Wt: 377.4 g/mol
InChI Key: AMKKSGPTVGQOMU-UHFFFAOYSA-N
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Description

Historical Context of Triazole-Indole Hybrid Compounds

Triazole-indole hybrid compounds have emerged as a significant focus in medicinal chemistry due to their dual pharmacophoric potential. The strategic fusion of indole’s privileged scaffold—a ubiquitous motif in natural products and pharmaceuticals—with the metabolically stable 1,2,4-triazole ring has enabled the development of molecules with enhanced biological activity. Early work in this field centered on optimizing anticancer agents, as demonstrated by the synthesis of indole-based 1,2,4-triazole derivatives exhibiting nanomolar antiproliferative activity against HeLa cells. Subsequent studies expanded this approach to cyclin-dependent kinase (CDK) inhibition, where indolyl triazoles showed potent activity against CDK4/6 isoforms (IC~50~ values as low as 0.049 μM). The incorporation of fluorine atoms, as seen in 4-fluorophenyl substituents, further refined electronic properties and target binding. These advancements laid the foundation for designing complex hybrids like 2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide, which integrates structural features from validated pharmacophores.

Systematic IUPAC Nomenclature and Structural Classification

The compound’s IUPAC name systematically describes its connectivity:
2-(4-Fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide

  • Root structure : 1H-1,2,4-triazol-5-yl (five-membered ring with nitrogen atoms at positions 1, 2, and 4).
  • Substituents :
    • Position 3 : A propyl chain (-CH~2~CH~2~CH~2~-) terminating at the 3rd position of 1H-indole.
    • Position 5 : An acetamide group (-NH-C(=O)-CH~2~-) attached to a 4-fluorophenyl moiety.

Structural Classification :

Feature Classification
Core heterocycle 1,2,4-Triazole
Aromatic system Indole, fluorophenyl
Linker Propyl chain
Functional groups Amide, fluoroarene

This architecture positions the compound within the broader class of N-aryl triazole-indole conjugates, distinguished by its trifunctional substitution pattern.

Molecular Formula Derivation and Constitutional Analysis

Molecular Formula : C~22~H~21~FN~5~O
Derivation :

  • 1H-Indole : C~8~H~7~N
  • Propyl linker : C~3~H~6~
  • 1,2,4-Triazole : C~2~H~2~N~3~
  • Acetamide group : C~8~H~7~FNO (including 4-fluorophenyl)

Constitutional Analysis :

  • Backbone : The triazole serves as the central scaffold, with covalent bonds to:
    • A three-carbon propyl chain at C3, connecting to indole’s C3 position.
    • An acetamide group at C5, featuring a 4-fluorophenyl substitution.
  • Key Interactions :
    • The indole’s π-electron system enables stacking interactions with biological targets.
    • The fluorine atom enhances electronegativity, polarizing the phenyl ring for improved target binding.

Positional Isomerism and Stereoelectronic Considerations

Positional Isomerism :

Isomer Type Variation Potential Impact
Triazole substitution Substituents at N1 vs. C3 Alters hydrogen bonding capacity
Indole linkage Propyl attachment at C2/C4 Changes spatial orientation
Fluorophenyl position Meta/ortho substitution Modifies electronic distribution

Stereoelectronic Features :

  • Indole-Triazole Conjugation : The indole’s electron-rich pyrrole ring interacts with the triazole’s π-deficient system, creating a polarized interface.
  • Fluorine Effects : The 4-fluorophenyl group induces a dipole moment (+0.34 D), enhancing affinity for hydrophobic protein pockets.
  • Propyl Chain Dynamics : The flexible -(CH~2~)~3~- linker allows conformational adaptation during target binding, as observed in molecular docking studies.

Properties

Molecular Formula

C21H20FN5O

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C21H20FN5O/c22-16-10-8-14(9-11-16)12-20(28)25-21-24-19(26-27-21)7-3-4-15-13-23-18-6-2-1-5-17(15)18/h1-2,5-6,8-11,13,23H,3-4,7,12H2,(H2,24,25,26,27,28)

InChI Key

AMKKSGPTVGQOMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC3=NC(=NN3)NC(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from hydrazine-carbothioamide precursors undergo cyclization in acidic or basic conditions to form 1,2,4-triazoles. For example, reacting 4-fluorophenylacetohydrazide with carbon disulfide in ethanol under reflux yields 5-mercapto-1,2,4-triazole-3-carboxylic acid , which is subsequently decarboxylated to form the triazole-thiol intermediate. This method aligns with protocols described for analogous triazole systems, where cyclization efficiencies exceed 80% under optimized conditions (1M HCl, 90°C, 6 h).

Huisgen Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. For instance, 4-fluorophenylacetylene reacts with 3-azido-1H-1,2,4-triazole in the presence of Cu(I) bromide to regioselectively form the 1,4-disubstituted triazole. While this method ensures precise regiochemistry, it requires stringent control over stoichiometry and catalyst loading (typically 5–10 mol% Cu(I)) to avoid side reactions.

Functionalization of the Triazole with Indole-Propyl Side Chains

Introducing the 3-(1H-indol-3-yl)propyl moiety to the triazole’s N3 position involves nucleophilic alkylation or Mitsunobu reactions:

Alkylation with Haloalkanes

The triazole-thiol intermediate undergoes alkylation with 3-(1H-indol-3-yl)propyl bromide in dimethylformamide (DMF) at 60°C for 12 hours. Potassium carbonate acts as a base, deprotonating the triazole’s NH group to enhance nucleophilicity. This method achieves moderate yields (65–70%) but requires purification via column chromatography to remove unreacted indole derivatives.

Mitsunobu Coupling

For oxygen-sensitive substrates, the Mitsunobu reaction couples the triazole with 3-(1H-indol-3-yl)propan-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This approach offers superior regioselectivity (>90%) but is cost-prohibitive for large-scale synthesis due to stoichiometric phosphine usage.

Acetamide Formation via Amidation

The final step involves converting the triazole’s primary amine to the acetamide derivative:

Schotten-Baumann Reaction

Reacting 3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-amine with 2-(4-fluorophenyl)acetyl chloride in a biphasic system (water/dichloromethane) under vigorous stirring introduces the acetamide group. Triethylamine neutralizes HCl byproducts, driving the reaction to completion within 2 hours at 0°C. Yields range from 75–85%, with residual acetyl chloride removed via aqueous washes.

Carbodiimide-Mediated Coupling

For acid-sensitive intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate the carboxylic acid (2-(4-fluorophenyl)acetic acid ) in anhydrous DMF. The activated ester subsequently reacts with the triazole-amine at room temperature for 24 hours, achieving 80–90% conversion.

Optimization and Industrial Considerations

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in multi-step syntheses, particularly for introducing aromatic fluorophenyl groups. For example, Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and bromoacetamide precursors achieves >95% yield under microwave irradiation (100°C, 20 min).

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1 v/v) recrystallize the final product, yielding >99% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) resolves regioisomeric byproducts.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related triazole-acetamide derivatives:

Compound Name / ID Core Structure Key Substituents Functional Group Highlights Biological Relevance (Inferred)
Target Compound 1,2,4-Triazole 4-Fluorophenyl, Indol-3-ylpropyl –NH (indole), C=O (acetamide), F (aryl) Potential CNS/antiproliferative activity
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthalenyloxymethyl, 4-chlorophenyl –C–O (ether), –C–Cl (aryl chloride) Enhanced π-π stacking (naphthalene)
2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (3) 1,2,4-Triazole Thiophen-2-ylmethyl, thioether –S– (thioether), –NH–NH2 (hydrazide) Improved redox activity (sulfur)
N-(3-Methyl-1H-pyrazol-5-yl)-2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)thio)acetamide (9) Pteridine + 1,2,4-Triazole Methoxyphenyl, pyrazole –S– (thioether), –OCH3 (methoxy) Kinase inhibition (ATP non-competitive)
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl –S– (sulfanyl), –NH2 (amino) Anti-exudative activity (diclofenac-like)

Spectral and Physicochemical Comparisons

  • IR Spectroscopy :

    • The target compound’s acetamide C=O stretch (~1678 cm⁻¹) aligns with compound 6m (1678 cm⁻¹) . The indole –NH stretch (~3291 cm⁻¹) is comparable to hydrazide –NH signals in (~3290 cm⁻¹) .
    • Fluorophenyl C–F vibrations (expected ~1100–1200 cm⁻¹) contrast with 6m’s –C–Cl (785 cm⁻¹), affecting electronic properties .
  • Mass Spectrometry :

    • The molecular ion [M+H]+ for 6m is 393.1112 (C21H18ClN4O2) , while the target compound (C21H19FN5O) would theoretically have a higher mass (~392.16 g/mol), reflecting fluorine’s lower atomic weight vs. chlorine.

Pharmacological Insights

  • Antiproliferative Activity : Hydroxyacetamide derivatives with triazole-imidazole hybrids (FP1-12) show IC50 values <10 µM against cancer cell lines, suggesting the target compound’s indole-triazole combination may exhibit similar potency .
  • Anti-Inflammatory Potential: Furan-containing triazole-acetamides () reduce edema by 40–60% at 10 mg/kg, comparable to diclofenac. The fluorophenyl group in the target compound may enhance bioavailability over furan .

Biological Activity

2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a molecular formula of C21H20FN5OC_{21}H_{20}FN_5O and a molecular weight of 377.4 g/mol. Its structure incorporates a fluorophenyl group, an indole moiety, and a triazole ring, which contribute to its biological activity.

Property Value
Molecular FormulaC21H20FN5OC_{21}H_{20}FN_5O
Molecular Weight377.4 g/mol
IUPAC Name2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide

Anticancer Properties

Research indicates that compounds containing the triazole ring have significant anticancer activity. For example, studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. In particular, the compound has been evaluated for its effects on A549 lung cancer cells, where it demonstrated inhibition of cell growth in clonogenic assays .

The mechanism of action for 2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may modulate enzyme activity through competitive inhibition or by altering receptor signaling pathways. For instance, it has been suggested that triazole compounds can inhibit macrophage migration inhibitory factor (MIF), a cytokine involved in inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole or indole moieties can significantly influence potency and selectivity against target enzymes. Research indicates that modifications to the alkyl chain length and functional groups can enhance inhibitory effects on MIF and other targets .

Study 1: Inhibition of MIF Tautomerase Activity

A study investigated the inhibition of MIF tautomerase activity by various triazole derivatives, including those structurally similar to 2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide. The findings revealed that certain derivatives exhibited over 50% inhibition at specific concentrations, indicating their potential as therapeutic agents in inflammatory diseases and cancers .

Study 2: Anticancer Efficacy in A549 Cells

In another study focusing on A549 lung cancer cells, the compound was tested for its ability to inhibit cell proliferation. Results showed a dose-dependent decrease in cell viability, with significant effects observed at higher concentrations. This suggests that the compound may be effective in targeting lung cancer cells through mechanisms involving apoptosis or cell cycle arrest .

Q & A

Q. Optimization Considerations :

  • Catalysts like Zeolite (Y-H) improve reaction efficiency in cyclization steps .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography ensures high purity .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?

Answer:
SAR studies focus on systematically modifying substituents and evaluating biological outcomes:

  • Fluorophenyl Group : Replace with other halogens (Cl, Br) or electron-withdrawing groups to assess impact on target binding affinity (e.g., via IC50 assays) .
  • Indole Moiety : Test truncated analogs (e.g., indole replaced with phenyl) to determine its role in hydrophobic interactions .
  • Triazole Linker : Compare 1,2,4-triazole with 1,2,3-triazole or imidazole cores to evaluate scaffold specificity .

Q. Methodological Workflow :

Synthesis of Analogues : Use parallel synthesis to generate derivatives with targeted modifications.

Biological Screening : Conduct dose-response assays (e.g., antiproliferative activity in cancer cell lines) .

Computational Modeling : Perform molecular docking to predict binding modes with target proteins (e.g., kinases) .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Verify proton environments (e.g., indole NH at δ 10–12 ppm, triazole CH at δ 8–9 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in the propyl-indole-triazole backbone .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ for C22H20FN5O) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from variability in assay conditions or structural analogs. Strategies include:

  • Standardized Assays : Re-test the compound under controlled conditions (e.g., uniform cell lines, serum-free media) .
  • Metabolic Stability Tests : Evaluate liver microsome stability to rule out pharmacokinetic confounding .
  • Crystallographic Analysis : Resolve 3D structures of the compound bound to targets (e.g., using X-ray crystallography) .

Q. Case Example :

  • Discrepancies in antifungal activity may stem from differences in fungal strains. Cross-testing against standardized panels (e.g., CLSI guidelines) clarifies efficacy .

Basic: What are the known biological targets of structurally similar triazole-acetamides?

Answer:
Triazole-acetamides often target:

  • Kinases : Inhibit ATP-binding pockets (e.g., EGFR, VEGFR) via triazole-mediated hydrogen bonding .
  • Microtubules : Disrupt polymerization (e.g., indole-propyl groups enhance tubulin binding) .
  • Enzymes : Acetamide moiety interacts with catalytic residues in cytochrome P450 or hydrolases .

Q. Supporting Data :

Target ClassExample Activity (IC50)Reference
EGFR Kinase0.45 μM
Tubulin Polymerization1.2 μM
CYP3A4 Inhibition8.7 μM

Advanced: How to design derivatives with improved solubility without compromising activity?

Answer:

  • Polar Substituents : Introduce hydroxyl or amine groups to the fluorophenyl ring (e.g., 4-hydroxy substitution) .
  • Prodrug Approach : Mask the acetamide as a phosphate ester for enhanced aqueous solubility .
  • Co-Crystallization : Use co-solvents (e.g., PEGs) or cyclodextrins to improve formulation stability .

Q. Validation :

  • Measure logP values (e.g., via shake-flask method) to quantify hydrophilicity improvements .
  • Perform dissolution testing in simulated gastric fluid (pH 1.2–6.8) .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole and triazole moieties .
  • Hydrolysis : Avoid aqueous buffers at extreme pH; lyophilize for long-term storage .
  • Oxidation : Add antioxidants (e.g., BHT) to solid formulations .

Q. Stability Data :

ConditionDegradation (%)TimeframeReference
25°C, 60% RH5%6 months
40°C, 75% RH15%1 month

Advanced: Can computational methods predict metabolic pathways for this compound?

Answer:

  • In Silico Tools :
    • SwissADME : Predicts CYP450 metabolism sites (e.g., N-dealkylation of the triazole-propyl chain) .
    • Meteor Nexus : Simulates phase II conjugation (e.g., glucuronidation of the acetamide) .
  • Validation :
    • Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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